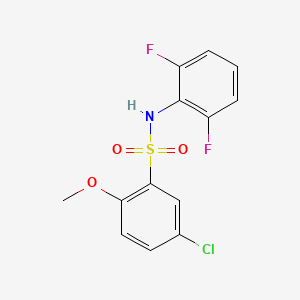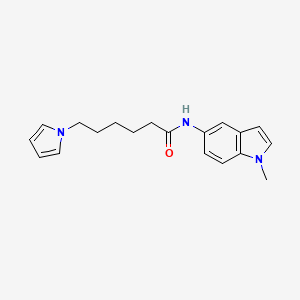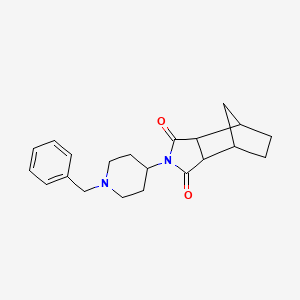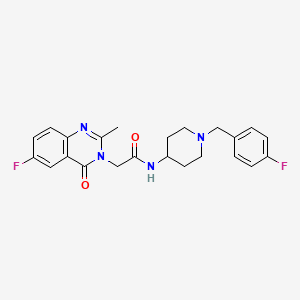
8-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromenone core, a piperazine ring, and a dioxidotetrahydrothiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromenone Core: This can be achieved through the condensation of appropriate phenolic compounds with diketones under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.
Attachment of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of a tetrahydrothiophene derivative to form the dioxidotetrahydrothiophene group, which is then linked to the piperazine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the chromenone core.
Reduction: Reduction reactions can target the dioxidotetrahydrothiophene moiety, potentially converting it back to the tetrahydrothiophene form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ halogenated precursors and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinone derivative, while reduction of the dioxidotetrahydrothiophene moiety could produce a tetrahydrothiophene derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of prodrugs or active pharmaceutical ingredients with specific biological targets.
Industry
In the industrial sector, the compound’s unique properties could be harnessed for the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which 8-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. The chromenone core may interact with enzymes or receptors, while the piperazine and dioxidotetrahydrothiophene moieties could modulate these interactions. The exact pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{3-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-hydroxypropoxy}benzoate
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide
- 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
Uniqueness
What sets 8-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one apart from these similar compounds is its specific combination of functional groups and structural features. The presence of the chromenone core, combined with the piperazine and dioxidotetrahydrothiophene moieties, provides a unique platform for chemical and biological interactions, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C20H26N2O5S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
8-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-7-hydroxy-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C20H26N2O5S/c1-13-14(2)20(24)27-19-16(13)3-4-18(23)17(19)11-21-6-8-22(9-7-21)15-5-10-28(25,26)12-15/h3-4,15,23H,5-12H2,1-2H3 |
InChI Key |
CZJMABSBEOTCNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4CCS(=O)(=O)C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B10983023.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10983029.png)
![N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B10983035.png)

![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one](/img/structure/B10983041.png)
![2-(1H-benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B10983045.png)
![4-(4-fluorophenyl)-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10983062.png)


![4-(4-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10983083.png)
![1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-5-carboxamide](/img/structure/B10983085.png)

![ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10983094.png)
![1H-indol-3-yl{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10983107.png)
